![molecular formula C15H20FN3O5S B2545431 Acetato de 1-((2-(6-fluoro-3-metil-2,2-dióxido benzo[c][1,2,5]tiadiazol-1(3H)-il)etil)amino)-2-metil-1-oxopropan-2-ilo CAS No. 2034543-51-4](/img/structure/B2545431.png)

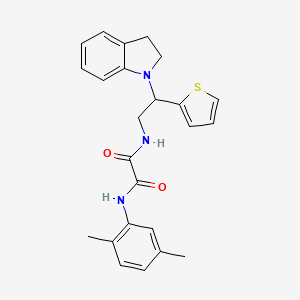

Acetato de 1-((2-(6-fluoro-3-metil-2,2-dióxido benzo[c][1,2,5]tiadiazol-1(3H)-il)etil)amino)-2-metil-1-oxopropan-2-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H20FN3O5S and its molecular weight is 373.4. The purity is usually 95%.

BenchChem offers high-quality 1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento Suzuki–Miyaura

La reacción de acoplamiento cruzado Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento de un compuesto organoboro (generalmente un ácido borónico o un éster borónico) con un haluro orgánico o pseudohaluro (como un haluro de arilo o vinilo). El producto resultante es un compuesto biarílico o vinilo-sustituido. El acoplamiento SM se utiliza ampliamente en química sintética, química medicinal y ciencia de materiales. Específicamente para los ésteres borónicos, los ésteres borónicos de pinacol (incluido nuestro compuesto) han sido valiosos bloques de construcción en las reacciones de acoplamiento SM debido a su estabilidad y facilidad de manejo .

Transformaciones de grupos funcionales

La porción de boro en nuestro compuesto se puede convertir en varios grupos funcionales. Algunas transformaciones notables incluyen:

- Formaciones de enlaces C–C: Los ésteres borónicos se utilizan en alquenilaciones, alquililaciones y arilaciones .

Hidrometilación

Nuestro compuesto permite una transformación valiosa: hidrometilación formal anti-Markovnikov de alquenos. Este proceso implica la adición de un grupo metilo (CH₃) a un alqueno, lo que resulta en la formación de un alcano. El protocolo utiliza protodesboronación catalítica en conjunto con una homologación Matteson–CH₂–. Esta transformación tiene aplicaciones en la síntesis orgánica y se puede aplicar a sustratos específicos, como (−)-Δ8-THC protegido con metoxilo y colesterol .

Síntesis total

La protodesboronación de los ésteres borónicos de pinacol se ha utilizado en la síntesis total formal de productos naturales. Por ejemplo:

En resumen, nuestro compuesto tiene diversas aplicaciones en la síntesis orgánica, incluyendo acoplamiento SM, transformaciones de grupos funcionales, hidrometilación y síntesis total de productos naturales. Su estabilidad y versatilidad lo convierten en una herramienta valiosa para investigadores en diversos campos. 🌟

Mecanismo De Acción

Target of action

Compounds with similar structures, such as benzothiadiazine derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of “1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate” would depend on its precise chemical structure and the biological context in which it is used.

Mode of action

The mode of action would involve the compound binding to its target(s) and modulating their activity. This could involve inhibiting an enzyme, activating a receptor, or altering the permeability of an ion channel .

Biochemical pathways

The compound’s effects on biochemical pathways would depend on its specific target(s). For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability and half-life in the body. These properties can be influenced by factors such as the compound’s chemical structure, its formulation, and the route of administration .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target(s) and the cells or tissues in which these targets are expressed. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at physiological pH and body temperature .

Propiedades

IUPAC Name |

[1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O5S/c1-10(20)24-15(2,3)14(21)17-7-8-19-13-9-11(16)5-6-12(13)18(4)25(19,22)23/h5-6,9H,7-8H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLVAVQOPKUAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2545363.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/new.no-structure.jpg)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B2545369.png)

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2545370.png)

![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)